molecular formula C19H26ClNO B4647518 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride

3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride

Cat. No. B4647518
M. Wt: 319.9 g/mol
InChI Key: XNOTUKFEBDOLRV-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of adamantane derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride is not fully understood. However, it is believed to exert its effects through various pathways such as inhibition of viral replication, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride can inhibit the replication of various viruses such as influenza A virus, human respiratory syncytial virus, and herpes simplex virus. It has also been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride in lab experiments is its ability to exhibit multiple biological effects. It can be used in various assays to study its antiviral, anticancer, and antidiabetic properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases such as viral infections, cancer, and diabetes. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and the investigation of its potential for drug delivery systems are also areas of future research.
In conclusion, 3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride is a compound that has shown great potential in various scientific research fields. Its antiviral, anticancer, and antidiabetic properties make it a promising candidate for further investigation as a therapeutic agent. The development of more efficient synthesis methods and the optimization of its pharmacological properties will be crucial for its future success in the field of scientific research.

Scientific Research Applications

3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antiviral, anticancer, and antidiabetic properties. It has also been investigated for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enyl]amino]adamantan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c21-19-12-16-9-17(13-19)11-18(10-16,14-19)20-8-4-7-15-5-2-1-3-6-15;/h1-7,16-17,20-21H,8-14H2;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOTUKFEBDOLRV-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)NC/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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